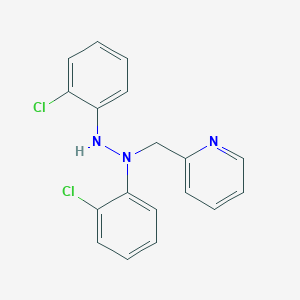

2-((1,2-Bis(2-chlorophenyl)hydrazino)methyl)pyridine

Description

2-((1,2-Bis(2-chlorophenyl)hydrazino)methyl)pyridine is a pyridine derivative featuring a hydrazino group substituted with two 2-chlorophenyl moieties and a methyl linker at the pyridine ring’s 2-position. Its structure combines aromatic chlorinated phenyl groups with a hydrazine-based functional group, making it a candidate for applications in coordination chemistry, pharmaceuticals, or agrochemicals. Structural analogs, such as 4-((1,2-Bis(2-chlorophenyl)hydrazino)methyl)pyridine (synonym listed in ), suggest that positional isomerism may significantly influence reactivity and biological activity .

Properties

CAS No. |

32812-47-8 |

|---|---|

Molecular Formula |

C18H15Cl2N3 |

Molecular Weight |

344.2 g/mol |

IUPAC Name |

1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine |

InChI |

InChI=1S/C18H15Cl2N3/c19-15-8-1-3-10-17(15)22-23(13-14-7-5-6-12-21-14)18-11-4-2-9-16(18)20/h1-12,22H,13H2 |

InChI Key |

CZQPBYNQKJYXJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NN(CC2=CC=CC=N2)C3=CC=CC=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Hydrazone Formation from 2-Chlorobenzaldehyde and Hydrazine

A common approach involves reacting 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate. This step is often conducted in ethanol or another suitable solvent under reflux conditions:

- Reagents: 2-chlorobenzaldehyde, hydrazine hydrate

- Solvent: Ethanol or ethanol/water mixture

- Conditions: Reflux for 4-6 hours

- Outcome: Formation of 2-chlorobenzaldehyde hydrazone, isolated by filtration or extraction.

Coupling with 4-Pyridinecarboxaldehyde or 4-Pyridinemethanol Derivatives

The hydrazone intermediate is then reacted with a pyridine derivative, such as 4-pyridinecarboxaldehyde or 4-(chloromethyl)pyridine, to form the target compound by nucleophilic substitution or condensation at the pyridine ring:

- Reagents: Hydrazone intermediate, 4-(chloromethyl)pyridine

- Solvent: Often polar aprotic solvents like chloroform or ethanol

- Conditions: Reflux or room temperature stirring, sometimes with acid catalysis or base to facilitate reaction

- Workup: Removal of solvent under reduced pressure, washing with diethyl ether or chloroform to remove excess reactants.

Preparation of 4-(Chloromethyl)pyridine Intermediate

Since 4-(chloromethyl)pyridine is a key precursor, its preparation is relevant:

- 4-(Chloromethyl)pyridine can be synthesized by chlorination of 4-methylpyridine-N-oxide with phosgene in the presence of a solvent and acid acceptor (e.g., triethylamine or pyridine) at 3–25 °C for 15–60 minutes.

- Solvents such as methylene chloride or ethylene dichloride are preferred.

- The product is isolated by aqueous workup and solvent removal, with further purification by distillation or washing if needed.

Representative Experimental Procedure (Adapted)

| Step | Procedure | Conditions | Yield/Outcome |

|---|---|---|---|

| 1 | Dissolve 2-chlorobenzaldehyde (1 equiv) and hydrazine hydrate (1.2 equiv) in ethanol | Reflux 4-6 h | Hydrazone intermediate formed, isolated by filtration |

| 2 | Add hydrazone to 4-(chloromethyl)pyridine in chloroform | Stir at room temp or reflux overnight | Formation of this compound |

| 3 | Remove solvent under vacuum, wash residue with diethyl ether | Room temperature | Purified product as fine powder |

Research Outcomes and Yields

- Yields of the hydrazone intermediates typically exceed 80%, with high purity achievable by recrystallization.

- The coupling step with 4-(chloromethyl)pyridine generally affords the target compound in 70–85% yield depending on reaction conditions and purification methods.

- Characterization by NMR, IR, and elemental analysis confirms the structure and purity. X-ray crystallography has been used in related hydrazine-pyridine derivatives to confirm molecular structure.

Notes on Reaction Optimization

- Acid catalysis (e.g., addition of a drop of concentrated HCl) during hydrazone formation improves reaction rate and yield by facilitating water removal.

- Use of dry solvents and continuous removal of water by azeotropic distillation or molecular sieves enhances product purity.

- Temperature control during chloromethylation of pyridine derivatives is critical to minimize side products such as di- or trichloromethylpyridines.

- Stirring speed and solvent choice impact the dissolution of inorganic by-products and overall reaction homogeneity.

Summary Table of Preparation Methods

| Method Step | Reagents | Solvent | Conditions | Key Notes | Yield (%) |

|---|---|---|---|---|---|

| Hydrazone formation | 2-chlorobenzaldehyde + hydrazine hydrate | Ethanol | Reflux 4-6 h, acid catalyst | Water removal critical | >80% |

| Chloromethylation of pyridine | 4-methylpyridine-N-oxide + phosgene | Methylene chloride | 3–25 °C, 15–60 min, base present | Control side products | 75–90% |

| Coupling hydrazone + 4-(chloromethyl)pyridine | Hydrazone + 4-(chloromethyl)pyridine | Chloroform or ethanol | Room temp or reflux overnight | Purify by washing | 70–85% |

Chemical Reactions Analysis

Types of Reactions

1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted hydrazines with various functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 2-((1,2-Bis(2-chlorophenyl)hydrazino)methyl)pyridine:

4-((1,2-Bis(2-chlorophenyl)hydrazino)methyl)pyridine, a compound similar to the query compound, exhibits significant biological activities and has been investigated for its potential antimicrobial and anticancer properties. The mechanism of action may involve the inhibition of specific enzymes related to cell proliferation, which contributes to its anticancer effects. Its structure suggests that it could interact with various biological targets, making it a candidate for further pharmacological studies.

Studies on the interactions of 4-((1,2-Bis(2-chlorophenyl)hydrazino)methyl)pyridine with biological targets are crucial for understanding its mechanism of action. These interactions may involve binding to specific enzymes or receptors, leading to modulation of their activity. Such studies are essential for evaluating its potential therapeutic effects and side effects in biological systems.

While not directly discussing this compound, research on thiazole-pyridine hybrids shows that they have antitumor activity and have been screened against PC3, MCF-7, Hep-2, and HepG2 cancer cell lines . One of the thiazole-pyridine hybrids has better anti-breast cancer efficacy than the standard drug 5-fluorouracil . Some novel thiazole compounds have been identified as promising antibacterial agents .

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,2-Bis(2-chlorophenyl)hydrazine | Structure | Lacks the pyridine ring; primarily used in hydrazone synthesis. |

| Pyridine-2-carboxaldehyde | Structure | Contains only one nitrogen atom; commonly used in aromatic substitutions. |

| 2-Chlorobenzaldehyde | Structure | Simpler structure; used as a precursor in various organic syntheses. |

Mechanism of Action

The mechanism of action of 1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

4-((1,2-Bis(2-chlorophenyl)hydrazino)methyl)pyridine

- Structural Differences: This isomer substitutes the hydrazino-methyl group at the pyridine’s 4-position instead of the 2-position. Such positional changes can alter electronic properties, steric effects, and binding affinities in coordination complexes or biological targets .

2-(1-Piperazinyl)pyridine (CAS 34803-66-2)

- Molecular Formula : C₉H₁₃N₃

- Molecular Weight : 163.22 g/mol

- Key Properties :

Bis(6-chloro-3-methylpyridin-2-yl)methanone

- Molecular Formula : C₁₃H₁₀Cl₂N₂O

- Molecular Weight : 281.14 g/mol

- Key Features: Chlorine and methyl substituents on pyridine rings Methanone bridge enhances rigidity compared to hydrazino-methyl linker in the target compound .

- Applications : High-cost specialty chemical (priced at $500–$6,000/g), suggesting use in niche pharmaceutical or materials research .

2,2'-(1,2-Ethenediyl)bis Pyridine (CAS 1437-15-6)

- Molecular Formula : C₁₂H₁₀N₂

- Molecular Weight : 182.22 g/mol

- Structural Contrast : Ethylene bridge links two pyridine rings, creating a planar structure ideal for metal chelation. Unlike the target compound, it lacks chlorine substituents and hydrazine functionality .

- Applications : Common ligand in coordination chemistry (e.g., for Ru or Ir complexes in photovoltaics) .

2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine (CAS 1353511-67-7)

- Molecular Formula : C₁₉H₁₃ClN₂

- Molecular Weight : 304.77 g/mol

- Key Differences :

- Safety : Requires dry, room-temperature storage; hazard data unspecified but likely similar to other chlorinated aromatics .

Key Research Findings and Trends

Positional Isomerism : Substitution patterns (e.g., 2- vs. 4-position in pyridine derivatives) critically impact electronic properties and biological activity .

Chlorine Effects : Chlorinated aryl groups enhance stability and binding in metal complexes but increase toxicity risks .

Functional Group Diversity: Hydrazino groups (in the target compound) versus piperazine or ethylene bridges (in analogs) dictate reactivity and application scope .

Biological Activity

2-((1,2-Bis(2-chlorophenyl)hydrazino)methyl)pyridine, also known by its CAS number 32812-47-8, is a complex organic compound characterized by a pyridine ring substituted with a hydrazine moiety. The unique structure, which includes two chlorophenyl groups attached to a hydrazine unit via a methylene bridge, suggests significant potential for biological activity, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C18H15Cl2N3

- Molecular Weight : 344.2378 g/mol

- InChI Key : A unique identifier for chemical substances.

The presence of chlorine and nitrogen atoms in its structure indicates potential reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The compound’s mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. coli | 50 µg/mL | 22 |

| Staphylococcus aureus | 40 µg/mL | 25 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the inhibition of specific enzymes related to cell proliferation.

Case Study Example :

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in:

- IC50 Values : Approximately 1.5 µM.

- Cell Cycle Arrest : Significant accumulation of cells in the S phase, indicating initiation of apoptosis.

The compound's biological activity is hypothesized to stem from its ability to interact with various biological targets. This includes binding to enzymes or receptors involved in cell signaling pathways, leading to modulation of their activity.

Synthesis and Purification

The synthesis of this compound typically involves the reaction between 2-chlorobenzaldehyde and pyridine-2-carboxaldehyde in the presence of hydrazine hydrate under reflux conditions. Purification methods such as recrystallization or column chromatography are employed to isolate the compound with high purity.

Applications

Due to its diverse biological activities, this compound has potential applications in pharmaceuticals, particularly as an antimicrobial and anticancer agent. Ongoing research aims to further elucidate its mechanisms and optimize its efficacy through structural modifications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((1,2-Bis(2-chlorophenyl)hydrazino)methyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of 2-chlorophenylhydrazine derivatives with pyridine-based aldehydes under basic conditions (e.g., NaOH in dichloromethane). Key parameters include solvent polarity, temperature control (0–25°C), and stoichiometric ratios. Reaction progress can be monitored via thin-layer chromatography (TLC), and purification achieved through column chromatography or recrystallization. Adjusting catalyst loadings (e.g., acid/base additives) may improve yields .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Confirm the hydrazino (–NH–NH–) proton environment (δ 6–8 ppm for aromatic protons, δ 3–5 ppm for methylene bridges) and pyridine ring integration.

- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation.

- Emergency Response : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Refer to GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Replicate Assays : Use standardized cell lines (e.g., HEK293 or HepG2) and control compounds.

- Purity Validation : Confirm compound purity via HPLC and elemental analysis to rule out impurities affecting results.

- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell viability (MTT assays) to identify off-target effects.

- Structural Analogues : Synthesize derivatives to isolate pharmacophore contributions .

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Simulate binding interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina.

- Molecular Dynamics (MD) : Analyze solvation effects and conformational stability in aqueous/organic matrices .

Q. How can experimental design address stability challenges under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound at elevated temperatures (40–60°C) in buffers (pH 2–12) and monitor degradation via HPLC.

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions.

- Degradation Pathway Analysis : Use LC-MS to identify breakdown products and propose stabilization strategies (e.g., lyophilization or antioxidant additives) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Profiling : Perform systematic titrations in solvents (e.g., DMSO, ethanol, hexane) using nephelometry or UV-vis spectroscopy.

- Hansen Solubility Parameters : Calculate solubility spheres to rationalize discrepancies.

- Co-solvent Systems : Explore binary mixtures (e.g., water/ethanol) to enhance dissolution for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.